molecular formula C9H7F3O2 B1295243 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone CAS No. 711-38-6

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Cat. No. B1295243
Key on ui cas rn: 711-38-6
M. Wt: 204.15 g/mol
InChI Key: NCJZVRPXSSYDBG-UHFFFAOYSA-N
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Patent
US09329185B2

Procedure details

2,2,2-Trifluoro-1-(4-methoxy-phenyl)-ethanone (5 g, 25 mmol) was added to a solution of lithium chloride (3 g, 71 mmol) in DMF (84 mL). After the reaction mixture was refluxed for 5 days, it was cooled to room temperature and then quenched with 200 mL 1M HCl. The mixture thus formed was extracted with diethyl ether (3×100 mL). The combined organic phases were washed with H2O (3×300 mL), followed by brine (1×200 mL) and then dried over Na2SO4. The organic phase was collected by filtration and concentrated by rotary evaporation to yield yellow oil. The crude material was purified by flash column chromatography (0-25% ethyl acetate/hexanes) to yield intermediate compound (1) as a beige solid (4.1 g, 88%). 1H NMR (400 MHz, DMSO-D6): δ 11.14 (s, 1H), 7.94 (m, 2H), 6.98 (m, 2H); 19F NMR (376 MHz, CDCl3): δ −70.4.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11]C)=[CH:7][CH:6]=1)=[O:4].[Cl-].[Li+]>CN(C=O)C>[F:1][C:2]([F:13])([F:14])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(=O)C1=CC=C(C=C1)OC)(F)F
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
84 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was refluxed for 5 days
Duration
5 d
CUSTOM
Type
CUSTOM
Details
quenched with 200 mL 1M HCl
CUSTOM
Type
CUSTOM
Details
The mixture thus formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (3×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The organic phase was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to yield yellow oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography (0-25% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C1=CC=C(C=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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